molecular formula C24H26N2OS B5200869 2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B5200869
M. Wt: 390.5 g/mol
InChI Key: XRCIRNSHKKYZJO-UHFFFAOYSA-N
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Description

2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a cyclohexene ring, and various functional groups

Preparation Methods

The synthesis of 2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones.

    Introduction of the cyclohexene ring: This step typically involves a Diels-Alder reaction between a diene and a dienophile.

    Functional group modifications: Various functional groups, such as the hydroxyl, sulfanyl, and nitrile groups, are introduced through specific reactions like nucleophilic substitution, oxidation, or reduction.

Industrial production methods for this compound may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to inhibition or activation of the target’s function, affecting various biological pathways.

Comparison with Similar Compounds

Similar compounds to 2-(Cyclohex-2-en-1-ylsulfanyl)-5-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile include other quinoline derivatives and compounds with similar functional groups. For example:

    Quinoline derivatives: These compounds share the quinoline core but may have different substituents, affecting their chemical and biological properties.

    Cyclohexene derivatives: Compounds with a cyclohexene ring and various functional groups can have similar reactivity and applications.

    Sulfanyl and hydroxyl compounds: These compounds have similar functional groups, allowing for similar types of chemical reactions and interactions with biological targets.

The uniqueness of this compound lies in its combination of these structural features, providing a versatile platform for various applications.

Properties

IUPAC Name

2-cyclohex-2-en-1-ylsulfanyl-7,7-dimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2OS/c1-24(2)13-19-22(20(27)14-24)21(16-9-5-3-6-10-16)18(15-25)23(26-19)28-17-11-7-4-8-12-17/h3,5-7,9-11,17,21,26H,4,8,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCIRNSHKKYZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2)SC3CCCC=C3)C#N)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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